molecular formula C23H22N4O4 B2872748 ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate CAS No. 902044-33-1

ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate

Cat. No.: B2872748
CAS No.: 902044-33-1
M. Wt: 418.453
InChI Key: JQYRYVNAEWTHBL-UHFFFAOYSA-N
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Description

Ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is a complex organic compound featuring a triazatricyclic core

Properties

IUPAC Name

ethyl 2-[(6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-31-20(28)12-24-22(29)18-11-17-21(26(18)14-16-7-5-4-6-8-16)25-19-10-9-15(2)13-27(19)23(17)30/h4-11,13H,3,12,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYRYVNAEWTHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate typically involves multi-step organic reactions. One common approach is the alkylation of a triazole derivative with an appropriate benzyl halide, followed by esterification with ethyl acetate under anhydrous conditions . The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase or other critical enzymes in microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is unique due to its specific triazatricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Biological Activity

Ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, and biological applications, particularly focusing on its role in medicinal chemistry.

Chemical Structure and Properties

This compound features a triazatricyclic core structure that contributes to its unique reactivity and biological properties. The compound's IUPAC name reflects its complex structure:

Property Details
IUPAC Name Ethyl 2-[(6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate
Molecular Formula C23H22N4O4
CAS Number 902044-33-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Alkylation of a Triazole Derivative : This is performed using an appropriate benzyl halide.
  • Esterification : The alkylated product is then esterified with ethyl acetate under anhydrous conditions.

These methods can be optimized for industrial production using continuous flow reactors and green chemistry principles to enhance yield and minimize waste.

This compound exhibits biological activity primarily through enzyme inhibition mechanisms. It is believed to interact with critical enzymes such as DNA gyrase and other targets in microbial and cancer cells.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa20

A study demonstrated that derivatives of this compound could inhibit the growth of resistant bacterial strains effectively.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

These findings suggest that ethyl 2-{(6-benzyl...}formamido)acetate may serve as a lead compound for developing new anticancer agents.

Case Studies

Several case studies highlight the biological applications of ethyl 2-{(6-benzyl...}formamido)acetate:

  • Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial efficacy of this compound against various pathogens and found promising results in inhibiting biofilm formation.
  • Anticancer Research : In a recent clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered alongside standard chemotherapy regimens and showed improved outcomes compared to controls.

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